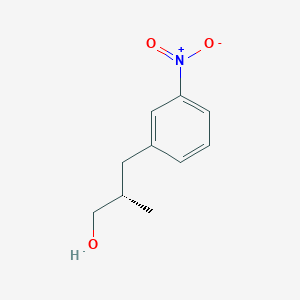![molecular formula C12H10F2O2 B2886654 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287310-45-4](/img/structure/B2886654.png)
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique bicyclic structure and difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the difluorophenyl group. One common approach is the use of a Diels-Alder reaction to form the bicyclic structure, followed by subsequent functional group modifications to introduce the carboxylic acid and difluorophenyl moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to its corresponding derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.
Substitution: Replacement of the difluorophenyl group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted derivatives of the difluorophenyl group.
Applications De Recherche Scientifique
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and difluorophenyl group. Similar compounds include:
3-(3,4-Difluorophenyl)propionic acid: A simpler molecule lacking the bicyclic core.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
3,4-Difluorophenyl isocyanate: Features an isocyanate group rather than a carboxylic acid.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-2-1-7(3-9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXFJAXTYXKYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)



![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2886588.png)
![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)

